molecular formula C5H5N5O2 B2453824 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 164363-81-9

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2453824
CAS No.: 164363-81-9
M. Wt: 167.128
InChI Key: SIIFIFWSMLVWHU-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These types of compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of nitrogen and oxygen atoms in the ring structures imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Scientific Research Applications

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid”, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is recommended for use as laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .

Future Directions

Oxadiazoles have been recognized as promising scaffolds in medicinal chemistry . They have been utilized for the development of new drugs, with a focus on molecules for drug designing . Future research may focus on the development of novel efficient and convenient methods for synthesis of oxadiazoles with diverse periphery functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the desired compound through a series of steps that include cyclization and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. This dual-ring structure imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c1-2-7-5(10-11-2)3-4(6)9-12-8-3/h1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIFIFWSMLVWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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